molecular formula C10H15O6PS B3323190 Tosyloxymethylphosphonic acid monoethyl ester CAS No. 161760-09-4

Tosyloxymethylphosphonic acid monoethyl ester

Cat. No.: B3323190
CAS No.: 161760-09-4
M. Wt: 294.26 g/mol
InChI Key: QFIIAJPIMIDUML-UHFFFAOYSA-N
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Description

Tosyloxymethylphosphonic acid monoethyl ester is a chemical compound with the molecular formula C10H15O6PS. It is an organophosphorus compound that features a phosphonic acid ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Tosyloxymethylphosphonic acid monoethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs, particularly nucleoside analogs.

    Industry: The compound is used in the production of herbicides, fungicides, and other agrochemicals

Future Directions

Microwave irradiation has been investigated as a means to accelerate the BTMS silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates . This method dramatically accelerated quantitative silyldealkylation compared to BTMS with conventional heating and was highly chemoselective . This could be an important enhancement of the conventional BTMS method with significant advantages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tosyloxymethylphosphonic acid monoethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the main product .

Another method involves the use of microwave-assisted synthesis, which has been shown to accelerate the reaction and improve yields. In this approach, the reaction is carried out in a microwave reactor, which provides rapid heating and efficient mixing of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Tosyloxymethylphosphonic acid monoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (tosyloxy)methylphosphonate
  • Diethyl p-toluenesulfonylmethylphosphonate
  • Diethyl p-tosyloxymethylphosphonate

Uniqueness

Tosyloxymethylphosphonic acid monoethyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

ethoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O6PS/c1-3-15-17(11,12)8-16-18(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIIAJPIMIDUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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